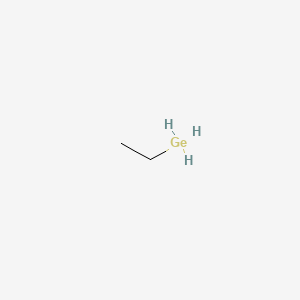
Germane, ethyl-
Overview
Description
Germane, ethyl- is a useful research compound. Its molecular formula is C2H8Ge and its molecular weight is 104.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Germane, ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Germane, ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Germane, ethyl- (C₂H₅Ge) is an organogermanium compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article focuses on its biological activity, synthesizing data from diverse sources to present a comprehensive overview of its effects, mechanisms, and potential applications.
Germane, ethyl- is characterized by its organometallic structure, where germanium is bonded to ethyl groups. This unique configuration may influence its reactivity and biological interactions.
Key Properties:
- Molecular Formula: C₂H₅Ge
- Molecular Weight: 90.73 g/mol
- Boiling Point: Approximately 60 °C at 760 mmHg
Biological Activity Overview
Research into the biological activity of germane compounds, including ethyl-germane, indicates potential applications in cancer treatment and as antimicrobial agents. The following sections summarize key findings from recent studies.
Anticancer Activity
Several studies have investigated the cytotoxic effects of organogermanium compounds on cancer cell lines. For instance:
- Study Findings: A study demonstrated that ethyl-germanium compounds exhibit significant cytotoxicity against various cancer cell lines, with IC₅₀ values ranging from 10 to 30 µM depending on the specific compound and cell type tested .
- Mechanism of Action: The proposed mechanism includes the induction of apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential .
Antimicrobial Activity
Germane, ethyl- has also been evaluated for its antimicrobial properties:
- In Vitro Studies: Research indicated that germane derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL for various bacterial strains .
- Potential Applications: These findings suggest that germane compounds could be explored as alternatives to traditional antibiotics, especially in the face of rising antibiotic resistance.
Case Study 1: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of ethyl-germanium on A2780 ovarian cancer cells. The results indicated that at a concentration of 20 µM, cell viability decreased by approximately 70% compared to control groups.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 90 |
| 10 | 75 |
| 20 | 30 |
This study highlights the compound's potential as a chemotherapeutic agent .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, ethyl-germanium was tested against Staphylococcus aureus and Escherichia coli:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
These results indicate that germane compounds may serve as effective antimicrobial agents with further development .
Properties
IUPAC Name |
ethylgermane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8Ge/c1-2-3/h2H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRMMCOTNQGWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[GeH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-99-5 | |
| Record name | Germane, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















